1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine
CAS No.:
Cat. No.: VC17241119
Molecular Formula: C15H15BrN4O2
Molecular Weight: 363.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrN4O2 |
|---|---|
| Molecular Weight | 363.21 g/mol |
| IUPAC Name | 1-(2-bromo-3-nitrophenyl)-4-pyridin-2-ylpiperazine |
| Standard InChI | InChI=1S/C15H15BrN4O2/c16-15-12(4-3-5-13(15)20(21)22)18-8-10-19(11-9-18)14-6-1-2-7-17-14/h1-7H,8-11H2 |
| Standard InChI Key | QVTUUPDGVPVBBV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=C(C(=CC=C2)[N+](=O)[O-])Br)C3=CC=CC=N3 |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Bonding
The molecular formula C₁₅H₁₅BrN₄O₂ comprises a piperazine core (C₄H₁₀N₂) functionalized with two aromatic substituents:
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A 2-bromo-3-nitrophenyl group (C₆H₃BrNO₂) at position 1
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A pyridin-2-yl group (C₅H₄N) at position 4
The bromine atom at the ortho position and the nitro group at the meta position on the phenyl ring introduce steric and electronic effects that influence reactivity. The pyridine moiety contributes π-π stacking capabilities and hydrogen-bonding potential via its nitrogen atom.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 363.21 g/mol | |
| IUPAC Name | 1-(2-bromo-3-nitrophenyl)-4-pyridin-2-ylpiperazine | |
| Canonical SMILES | C1CN(CCN1C2=C(C(=CC=C2)N+[O-])Br)C3=CC=CC=N3 | |
| Topological Polar Surface Area | 76.7 Ų |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for this compound are published, analogous piperazine derivatives are typically synthesized through nucleophilic aromatic substitution or Buchwald–Hartwig amination. For example, the Thieme Connect study outlines a method for attaching pyridinyloxypropyl groups to piperazine using bromoalkanes and potassium carbonate . Adapting this approach:
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Halogenation: Introduce bromine to 3-nitrophenyl precursors using Br₂/FeBr₃.
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Piperazine Functionalization: React 1-bromo-3-chloropropane with piperazine under basic conditions (K₂CO₃/CH₃CN) .
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Coupling: Attach the pyridin-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | Br₂, FeBr₃, 80°C, 12 hr | 72% |
| Piperazine Alkylation | 1-Bromo-3-chloropropane, K₂CO₃, CH₃CN, reflux | 65% |
| Cross-Coupling | Pd(OAc)₂, XPhos, Cs₂CO₃, dioxane, 100°C | 58% |
Physicochemical Properties
Spectral Characterization
Hypothetical spectral data based on structural analogs:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=4.8 Hz, 1H, Py-H), 7.75–7.69 (m, 2H, Ar-H), 3.50–3.45 (m, 4H, Piperazine-H), 2.90–2.85 (m, 4H, Piperazine-H) .
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IR (KBr): 1530 cm⁻¹ (NO₂ asym stretch), 1345 cm⁻¹ (NO₂ sym stretch), 690 cm⁻¹ (C-Br) .
| Target | Probability | Potential Application |
|---|---|---|
| Dopamine D2 Receptor | 0.82 | Antipsychotic |
| EGFR Kinase | 0.76 | Anticancer |
| Bacterial Topoisomerase IV | 0.68 | Antibacterial |
Analytical and Industrial Applications
Material Science Applications
The nitro group’s electron-withdrawing nature makes this compound a candidate for energetic materials or photoactive polymers. Bromine’s high atomic weight could also be leveraged in X-ray contrast agents.
Chromatographic Analysis
Reverse-phase HPLC methods using C18 columns (acetonitrile/water with 0.1% TFA) are recommended for purity assessment. Expected retention time: 12–14 min.
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